molecular formula C8H15N3 B13061882 6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13061882
M. Wt: 153.22 g/mol
InChI Key: JDLBCBCRXGOAJF-UHFFFAOYSA-N
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Description

6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features a tetrahydropyrimidine ring substituted with a 1-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with a suitable dihydropyrimidine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different degrees of hydrogenation.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-1,4-benzodioxane
  • 6-(1-Methylcyclopropyl)-1,4-benzodioxane

Uniqueness

6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the tetrahydropyrimidine ring. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

6-(1-methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C8H15N3/c1-8(3-4-8)6-2-5-10-7(9)11-6/h6H,2-5H2,1H3,(H3,9,10,11)

InChI Key

JDLBCBCRXGOAJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CCN=C(N2)N

Origin of Product

United States

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